molecular formula C7H10F4O B2505146 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol CAS No. 2248307-17-5

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol

Cat. No.: B2505146
CAS No.: 2248307-17-5
M. Wt: 186.15
InChI Key: ZZDCLTWPVJCPSI-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is a fluorinated organic compound with the molecular formula C7H10F4O. This compound is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms and a propanol group. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction, often involving a precursor such as 1,3-butadiene.

    Fluorination: The cyclobutyl ring is then fluorinated using reagents like elemental fluorine (F2) or other fluorinating agents under controlled conditions to introduce the four fluorine atoms.

    Propanol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary alcohols or hydrocarbons

    Substitution: Formation of substituted cyclobutyl derivatives

Scientific Research Applications

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol involves its interaction with molecular targets through its fluorinated cyclobutyl ring and hydroxyl group. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but lacks the cyclobutyl ring.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Contains more fluorine atoms but has a different structural arrangement.

    2,2,3,3,3-Pentafluoro-1-propanol: Similar fluorination pattern but different carbon backbone.

Uniqueness

2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is unique due to its combination of a fluorinated cyclobutyl ring and a propanol group, providing a distinct set of chemical properties. This combination enhances its stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4O/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDCLTWPVJCPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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